![molecular formula C14H11NO4 B2865197 (5-Methylisoxazol-3-yl)methyl benzofuran-2-carboxylate CAS No. 1105244-72-1](/img/structure/B2865197.png)
(5-Methylisoxazol-3-yl)methyl benzofuran-2-carboxylate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and yields. It also involves analyzing the reaction mechanism and the stereochemistry of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes looking at the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. This includes properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Supramolecular Chemistry
The compound exhibits interesting properties in the realm of supramolecular chemistry . It has been studied for its ability to form polymorphs, which are different crystal structures of the same molecule. This is significant for understanding the crystallization mechanism and the supramolecular structure of amide-containing compounds .
Organic Synthesis
In organic synthesis, this compound serves as a precursor for creating complex molecules. For instance, it has been used in the synthesis of trans-1,3-diaryl-2-(5-methylisoxazol-3-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines . These reactions are catalyzed by bismuth (III) and are significant for generating molecular diversity .
Antifungal Research
The compound’s derivatives have been explored for their antifungal activity . Modifications to its structure can significantly alter its biological activity, which is crucial for developing new antifungal agents .
Photocatalytic Applications
It has been identified as an intermediate in the photocatalytic degradation of certain pharmaceuticals. Understanding its role in these processes can lead to more efficient methods for degrading environmental contaminants .
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to be efficient antimicrobial agents . Isoxazole derivatives, such as the 5-methylisoxazole in this compound, have also exhibited valuable biological activities .
Mode of Action
Benzofuran derivatives have been noted for their wide array of biological activities, making them a privileged structure in the field of drug discovery . The presence of the isoxazole ring could potentially enhance the activity of the compound .
Biochemical Pathways
It’s known that benzofuran derivatives have a wide range of pharmacological applications . Isoxazole derivatives have also been found to exhibit various biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been used in the treatment of various diseases such as cancer or psoriasis . Isoxazole derivatives have also shown valuable biological activities .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including environmental conditions .
Safety and Hazards
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-6-11(15-19-9)8-17-14(16)13-7-10-4-2-3-5-12(10)18-13/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUPTNXQNNPNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate |
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